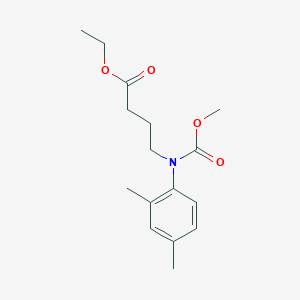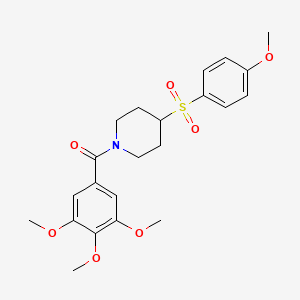
2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring attached to a tetrahydroisoquinoline moiety, making it a subject of interest for researchers exploring its properties and uses.
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridine derivatives have been reported to interact with γ-aminobutyric acid receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Related compounds such as imidazo[1,2-a]pyridine derivatives have been reported to exert their effects by blocking γ-aminobutyric acid receptors . This interaction results in changes in neuronal excitability and neurotransmission.
Biochemical Pathways
Related compounds such as imidazo[1,2-a]pyridine derivatives have been associated with the γ-aminobutyric acid neurotransmission pathway . The downstream effects of this interaction can include changes in neuronal excitability and neurotransmission.
Pharmacokinetics
Related compounds such as pyrimidinamine derivatives have been studied for their pharmacokinetic profiles . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of the compound.
Result of Action
Related compounds such as imidazo[1,2-a]pyridine derivatives have been reported to have a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps, starting with the formation of the pyridine ring and subsequent attachment to the tetrahydroisoquinoline core. Common synthetic routes include:
Reduction of Pyridine Derivatives: : Pyridine derivatives are reduced to form the corresponding tetrahydroisoquinoline structure.
Alkylation: : The pyridine ring is alkylated with appropriate reagents to introduce the 2-(Pyridin-3-ylmethyl) group.
Hydrochloride Formation: : The final step involves the formation of the dihydrochloride salt to improve the compound's solubility and stability.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the pyridine or tetrahydroisoquinoline rings.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride has found applications in several scientific fields:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and intermediates.
Biology: : The compound is used in biological studies to investigate its interactions with various biomolecules.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: : The compound is utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Other compounds with similar structures include 2-(Pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride and 2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride.
Uniqueness: : The position of the pyridine ring attachment and the specific substituents on the tetrahydroisoquinoline core contribute to the unique properties and applications of each compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.2ClH/c1-2-6-15-12-17(9-7-14(15)5-1)11-13-4-3-8-16-10-13;;/h1-6,8,10H,7,9,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOUAQARIVGGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CN=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2908265.png)
![5-(DIMETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2908266.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2908268.png)

![methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2908271.png)

![2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2908275.png)
![5-methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2908276.png)



![N'-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE](/img/structure/B2908282.png)


